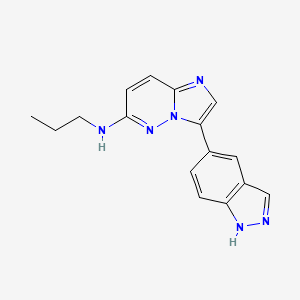

CHR-6494

Vue d'ensemble

Description

CHR-6494 est un inhibiteur de petite molécule de la kinase d'histone Haspin. Haspin est une protéine kinase qui phosphoryle l'histone H3 au niveau de la thréonine 3 (H3T3ph), ce qui est essentiel pour la progression de la mitose . This compound a montré une activité antitumorale prometteuse en réduisant les niveaux de H3T3ph de manière dose-dépendante et en provoquant une catastrophe mitotique caractérisée par un mauvais alignement en métaphase, des anomalies du fuseau et une amplification des centrosomes .

Applications De Recherche Scientifique

CHR-6494 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

CHR-6494, also known as 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine, is a potent inhibitor of haspin . This compound has been studied for its potential in cancer research .

Target of Action

The primary target of this compound is Haspin , a serine/threonine kinase . Haspin regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of Haspin in various cancers are associated with tumor malignancy and poor survival .

Mode of Action

This compound interacts with Haspin by inhibiting its activity . It does this by inhibiting the phosphorylation of histone H3 at threonine 3 . This interaction results in changes in cell growth rate .

Biochemical Pathways

The inhibition of Haspin by this compound affects the mitotic process. Haspin plays a crucial role in regulating mitosis, and its inhibition may suppress cancer growth . .

Pharmacokinetics

It has been shown to exhibit potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound has been shown to have potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . It failed to inhibit the growth of mda-mb-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model . These results suggest that this compound does have antiproliferative effects in some situations .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression levels of Haspin can vary in different types of cancer, which may affect the efficacy of this compound . More research is needed to understand how environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

CHR-6494 plays a significant role in biochemical reactions by inhibiting the activity of haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3, a modification that is essential for the proper functioning of the chromosomal passenger complex (CPC) during mitosis. By inhibiting haspin, this compound prevents the phosphorylation of histone H3, leading to defects in chromosome alignment and segregation. This inhibition results in mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification .

This compound interacts with several biomolecules, including histone H3, the chromosomal passenger complex, and various proteins involved in the spindle assembly checkpoint. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of haspin, preventing its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces mitotic arrest and apoptosis. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, colorectal cancer, and melanoma cells . The inhibition of haspin by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the phosphorylation of histone H3, this compound interferes with the recruitment and activation of the chromosomal passenger complex, which is essential for proper chromosome segregation. This disruption leads to changes in gene expression and activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of haspin kinase activity. This compound binds to the active site of haspin, preventing it from phosphorylating histone H3 at threonine 3. This inhibition disrupts the normal function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis .

This compound also induces mitotic catastrophe by causing abnormal spindle formation and centrosome amplification. These defects activate the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to enhance the effects of other anticancer agents, such as MEK inhibitors, by synergistically inhibiting cancer cell viability and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity against haspin over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating the use of combination therapies to maintain its efficacy .

Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptosis in cancer cells, leading to significant reductions in tumor growth in in vivo models . The stability and long-term effects of this compound make it a promising candidate for further preclinical and clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenografted nude mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Lower doses of this compound can induce mitotic arrest and apoptosis without causing significant toxicity, while higher doses may lead to adverse effects such as weight loss and organ toxicity .

Threshold effects have been observed, with a minimum effective dose required to achieve significant antitumor activity. The therapeutic window for this compound is relatively narrow, highlighting the importance of careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with haspin and the chromosomal passenger complex. By inhibiting haspin, this compound disrupts the phosphorylation of histone H3, leading to changes in chromatin structure and gene expression . This disruption affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis .

This compound also influences metabolic flux and metabolite levels by altering the activity of key enzymes and signaling pathways involved in cellular metabolism . These effects contribute to the compound’s anticancer activity and highlight its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on haspin . This compound interacts with various transporters and binding proteins that facilitate its uptake and distribution within cells .

The localization and accumulation of this compound within specific cellular compartments are critical for its activity. The compound’s ability to reach and inhibit haspin in the nucleus is essential for its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it inhibits haspin and prevents the phosphorylation of histone H3 . This compound can also localize to the cytoplasm and centrosomes, where it affects spindle formation and centrosome amplification . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

The activity and function of this compound are closely linked to its subcellular localization. By targeting haspin in the nucleus and affecting spindle dynamics in the cytoplasm, this compound exerts its anticancer effects through multiple mechanisms .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CHR-6494 est synthétisé par une série de réactions chimiques impliquant des dérivés d'indazole et d'imidazopyridazine. La voie de synthèse comprend généralement les étapes suivantes :

Formation de dérivé d'indazole : Le matériau de départ, l'indazole, subit une série de réactions pour former un dérivé d'indazole.

Formation de dérivé d'imidazopyridazine : Le dérivé d'indazole est ensuite mis à réagir avec un dérivé de pyridazine pour former un composé d'imidazopyridazine.

Réaction de couplage finale : Le composé d'imidazopyridazine est couplé à un dérivé de propylamine pour former this compound.

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse décrite ci-dessus. Le processus est optimisé pour une production à grande échelle, assurant un rendement et une pureté élevés du produit final. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

CHR-6494 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de Haspin, une kinase sérine/thréonine. Haspin phosphoryle l'histone H3 au niveau de la thréonine 3, ce qui est crucial pour l'alignement et la ségrégation des chromosomes pendant la mitose. En inhibant Haspin, this compound réduit les niveaux de H3T3ph, conduisant à une catastrophe mitotique, caractérisée par un mauvais alignement en métaphase, des anomalies du fuseau et une amplification des centrosomes. Cela aboutit finalement à l'arrêt du cycle cellulaire et à l'apoptose .

Comparaison Avec Des Composés Similaires

CHR-6494 est unique parmi les inhibiteurs de Haspin en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :

Inhibiteurs de l'Aurora kinase : Ces inhibiteurs ciblent les Aurora kinases, qui sont également impliquées dans la mitose.

Inhibiteurs de la Polo-like kinase : Ces inhibiteurs ciblent les Polo-like kinases, qui jouent un rôle dans la progression mitotique.

Inhibiteurs de la caséine kinase : Ces inhibiteurs ciblent les caséine kinases, qui sont impliquées dans divers processus cellulaires.

Propriétés

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333377-65-3 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)